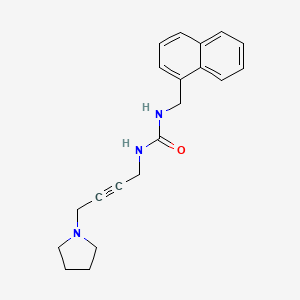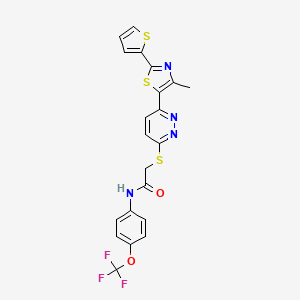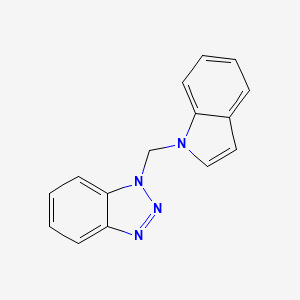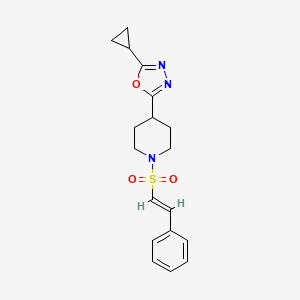
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, also known as CSPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its binding to and inhibition of specific enzymes and receptors in the body. For example, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has also been shown to bind to the sigma-1 receptor, which is involved in neuroprotection and the regulation of ion channels.
Biochemical and Physiological Effects:
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects in the body. For example, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to inhibit the activity of CDK2, which is involved in cell cycle regulation. (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has also been shown to have vasodilatory effects and to improve blood flow. In addition, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole in lab experiments is its specificity for certain enzymes and receptors, which allows researchers to study the effects of inhibiting these targets. However, one limitation of using (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole. One direction is the development of new synthetic methods for (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole that are more efficient and cost-effective. Another direction is the exploration of (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole's potential therapeutic applications in other fields of medicine, such as infectious diseases and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole and its potential side effects.
Synthesemethoden
The synthesis of (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves a multi-step process that starts with the reaction of 4-piperidone with paraformaldehyde to form 4-(hydroxymethyl)piperidine. This intermediate is then reacted with styrylsulfonyl chloride to form 1-(styrylsulfonyl)-4-(hydroxymethyl)piperidine, which is further reacted with cyclopropyl isocyanate to form (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease. In cardiovascular diseases, (E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has been shown to have vasodilatory effects and to improve blood flow.
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-25(23,13-10-14-4-2-1-3-5-14)21-11-8-16(9-12-21)18-20-19-17(24-18)15-6-7-15/h1-5,10,13,15-16H,6-9,11-12H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDHOQHQKZKULA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyclopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2909437.png)

![7-benzoyl-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2909442.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)acetamide](/img/structure/B2909445.png)
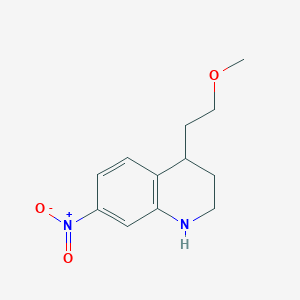
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909447.png)



